N-Boc-D-phenylalaninol serves as a protected amino acid building block for solid-phase peptide synthesis (SPPS) []. The Boc (tert-butyloxycarbonyl) group protects the amino functionality, allowing for chain elongation and subsequent deprotection to reveal the free amine for peptide bond formation. D-phenylalanine, the stereoisomer utilized in N-Boc-D-phenylalaninol, is incorporated into peptides to introduce specific structural features and functionalities [].
The chiral backbone of N-Boc-D-phenylalaninol makes it a useful precursor for the synthesis of various chiral scaffolds. These scaffolds can be employed in the development of new drugs, catalysts, and other functional molecules []. The presence of the hydroxyl group further expands the molecule's applicability in organic synthesis.
N-Boc-D-phenylalaninol can be used as a probe to investigate protein-ligand interactions. By attaching a reporter group to the molecule, researchers can study the binding affinity and specificity of proteins towards ligands containing a phenylalanine moiety [].
N-Boc-D-phenylalaninol is a derivative of the amino acid phenylalanine, specifically protected with a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₄H₂₁NO₃, and it has a molecular weight of approximately 251.32 g/mol . The Boc group serves as a protective moiety for the amine function during various
N-Boc-D-phenylalaninol itself does not possess a specific mechanism of action. However, it plays a crucial role in peptide synthesis. During peptide chain elongation, the Boc group is removed, exposing the free amino group of N-Boc-D-phenylalaninol. This amino group can then react with the activated carboxyl group of another amino acid, forming a peptide bond and extending the peptide chain [].
N-Boc-D-phenylalaninol is primarily utilized in organic synthesis as a protecting group for amines. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions. Common reactions involving N-Boc-D-phenylalaninol include:
The synthesis of N-Boc-D-phenylalaninol typically involves the protection of D-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Common methods include:
N-Boc-D-phenylalaninol finds applications primarily in:
Interaction studies involving N-Boc-D-phenylalaninol typically focus on its role in facilitating reactions without interfering with other functional groups. Its ability to act selectively in complex mixtures makes it valuable in synthetic chemistry, particularly in peptide synthesis where multiple functional groups are present.
N-Boc-D-phenylalaninol shares structural similarities with several other compounds, particularly Boc-protected amino acids. Here are some notable comparisons:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| N-Boc-D-phenylalanine | C₁₄H₁₉NO₄ | Commonly used in peptide synthesis; more stable than phenylalaninol. |
| N-Boc-L-alanine | C₉H₁₃NO₄ | Smaller side chain; used in various organic syntheses. |
| N-Boc-L-serine | C₉H₁₃NO₄ | Contains hydroxymethyl side chain; important for protein structure. |
| N-Boc-L-cysteine | C₈H₁₃NO₂S | Contains sulfur; used in redox-active compounds. |
N-Boc-D-phenylalaninol's uniqueness lies in its specific configuration and the presence of both hydroxyl and amine functionalities, making it particularly useful for certain synthetic pathways that require these features.
The IUPAC name for N-Boc-D-phenylalaninol is tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Its molecular formula, C₁₄H₂₁NO₃, corresponds to a molecular weight of 251.33 g/mol. The structure comprises:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.33 g/mol |
| CAS Registry Number | 106454-69-7 |
N-Boc-D-phenylalaninol contains one chiral center at the second carbon of the propanol chain, conferring its D-configuration (R-stereochemistry). This configuration is critical for enantioselective applications, such as asymmetric catalysis. The specific optical rotation is [α]²⁰/D = +28° (c = 1, methanol), confirming its stereochemical purity.
The Boc group serves as a temporary protective moiety for the amine functionality:
The Boc group emerged in the mid-20th century as a cornerstone of solid-phase peptide synthesis (SPPS). Key milestones include:
D-Phenylalanine derivatives, including N-Boc-D-phenylalaninol, are pivotal in enantioselective synthesis:
The protection of D-phenylalaninol with di-tert-butyl dicarbonate represents the most widely employed traditional methodology for synthesizing N-tert-butoxycarbonyl-D-phenylalaninol [8] [9]. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of D-phenylalaninol attacks a carbonyl carbon of di-tert-butyl dicarbonate, resulting in tert-butyl carbonate elimination and subsequent carbon dioxide gas evolution [10] [11].
The mechanism involves initial nucleophilic attack by the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [8] [10]. This intermediate subsequently eliminates tert-butyl carbonate, which rapidly decomposes to carbon dioxide and tert-butoxide [11] [12]. The reaction typically requires mild conditions and can be performed without additional base, as the released tert-butoxide serves as an internal base to neutralize the protonated carbamate product [10] [15].
Table 1: Typical Reaction Conditions for Di-tert-butyl Dicarbonate Protection
| Parameter | Condition | Reference |
|---|---|---|
| Temperature | Room temperature to 40°C | [1] [8] |
| Solvent | Tetrahydrofuran, acetonitrile, or dichloromethane | [9] [11] |
| Reaction Time | 2-24 hours | [1] [8] |
| Base (optional) | Triethylamine or sodium bicarbonate | [9] [11] |
| Yield | 85-95% | [1] [8] |
The reaction exhibits excellent functional group tolerance and typically proceeds with high yields under ambient conditions [11] [12]. The evolving carbon dioxide gas must be allowed to escape, making closed reaction systems inadvisable for this transformation [8] [10].
A significant advancement in traditional tert-butoxycarbonyl protection methodology involves the use of guanidine hydrochloride as a catalyst in ethanol solvent systems [1] [13]. This approach demonstrates remarkable efficiency, achieving 93% yield in the protection of amino acids and related compounds under mild conditions [1].
The general procedure involves dissolving the amino alcohol substrate with guanidine hydrochloride (15 mol%) and di-tert-butyl dicarbonate (2.5-3 equivalents) in ethanol at 35-40°C [1]. The reaction mixture is stirred until a clear solution forms, typically requiring 6.5 hours for completion [1]. Following solvent evaporation under reduced pressure, the residue undergoes successive washing with water and hexane to afford the pure N-tert-butoxycarbonyl product [1].
Table 2: Guanidine Hydrochloride-Catalyzed Reaction Parameters
| Component | Amount | Function |
|---|---|---|
| Substrate | 1 mmol | Starting material |
| Guanidine hydrochloride | 15 mol% | Catalyst |
| Di-tert-butyl dicarbonate | 2.5-3 mmol | Protecting reagent |
| Ethanol | 1 mL | Solvent |
| Temperature | 35-40°C | Reaction condition |
| Time | 6.5 hours | Duration |
This methodology offers several advantages including improved reaction rates, enhanced selectivity, and simplified purification procedures compared to traditional base-catalyzed approaches [1] [13]. The catalytic system demonstrates broad substrate scope and functional group tolerance while maintaining high yields across diverse amino alcohol substrates [1].
Enantioselective hydrogenation of dehydroamino acid precursors represents a powerful asymmetric approach for synthesizing N-tert-butoxycarbonyl-D-phenylalaninol [16] [17] [30]. This methodology typically employs rhodium catalysts bearing chiral diphosphine ligands to achieve high enantioselectivity in the reduction of enamide substrates [30] [31] [32].
The most successful catalyst systems utilize rhodium complexes with DuPhos or related phospholane ligands [30] [31] [33]. The (R,R)-Ethyl-DuPhos-rhodium complex demonstrates exceptional performance in the asymmetric hydrogenation of N-acetyl dehydroamino acid derivatives, achieving enantiomeric excesses exceeding 95% [17] [30]. The reaction proceeds through a well-defined catalytic cycle involving initial substrate coordination, followed by oxidative addition of hydrogen and subsequent reductive elimination to generate the chiral amino acid product [32] [35].
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation Results
| Catalyst System | Substrate | Enantiomeric Excess | Yield | Reference |
|---|---|---|---|---|
| (R,R)-Ethyl-DuPhos-Rh | N-acetyl dehydrophenylalanine | >95% | 90-95% | [17] [30] |
| (R,R)-Me-DuPhos-Rh | Enamide esters | 93-99% | 85-92% | [30] [31] |
| Rh-BIBOP | α-substituted enamides | >90% | 80-90% | [34] |
The mechanism involves initial formation of a square planar rhodium-enamide complex, with the substrate coordinating through both the carbon-carbon double bond and the amide carbonyl group [32] [35]. Hydrogen addition occurs via oxidative addition to form a rhodium dihydride intermediate, followed by migratory insertion and reductive elimination to afford the saturated amino acid product with high stereochemical fidelity [32] [21].
Recent developments have expanded this methodology to include various enamide substrates and alternative ligand systems [19] [34]. The use of bisphosphine ligands with modified electronic and steric properties has enabled broader substrate scope and improved reaction efficiency [35] [21].
The Mitsunobu reaction provides an effective method for stereochemical inversion in the synthesis of N-tert-butoxycarbonyl-D-phenylalaninol from readily available L-configured precursors [20] [22]. This transformation employs triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate to activate alcohol substrates for nucleophilic displacement with inversion of configuration [20] [22].
The reaction mechanism involves initial formation of a betaine intermediate between triphenylphosphine and the azodicarboxylate, followed by alcohol activation and subsequent nucleophilic displacement [20]. The process proceeds with complete inversion of stereochemistry at the alcohol carbon center, making it particularly valuable for accessing D-configured amino alcohols from L-precursors [20] [22].
Typical reaction conditions involve dissolving the alcohol substrate, carboxylic acid nucleophile, and triphenylphosphine in tetrahydrofuran, followed by slow addition of diethyl azodicarboxylate at 0°C [20] [22]. The reaction mixture is then stirred at room temperature for several hours until completion [20].
Table 4: Mitsunobu Reaction Optimization Parameters
| Parameter | Optimal Condition | Alternative | Reference |
|---|---|---|---|
| Phosphine | Triphenylphosphine | Tributylphosphine | [20] [22] |
| Azodicarboxylate | Diethyl azodicarboxylate | Diisopropyl azodicarboxylate | [20] [22] |
| Solvent | Tetrahydrofuran | Diethyl ether | [20] [22] |
| Temperature | 0°C to room temperature | Variable | [20] [22] |
| Reaction Time | 4-12 hours | Variable | [20] [22] |
The Mitsunobu approach offers several advantages including predictable stereochemical outcomes, broad functional group tolerance, and compatibility with various nucleophiles [20] [22]. However, the reaction generates stoichiometric quantities of phosphine oxide and hydrazine byproducts, which can complicate purification procedures [22].
Recent developments in transition metal-catalyzed amination have provided innovative approaches for synthesizing N-tert-butoxycarbonyl-D-phenylalaninol through direct carbon-nitrogen bond formation [23] [24] [27]. These methodologies encompass palladium-catalyzed coupling reactions, copper-mediated amination processes, and rhodium-catalyzed transformations [23] [24] [29].
Palladium-catalyzed carbonylative amination represents a particularly promising approach for synthesizing benzylamine derivatives [26] [29]. This methodology involves the reaction of benzyl halides or formates with tertiary amines under carbon monoxide atmosphere, generating arylacetamide products through a tandem carbonylation-amination sequence [26]. The reaction proceeds via oxidative addition of the benzyl electrophile to palladium, followed by carbon monoxide insertion and subsequent aminolysis [26] [29].
Table 5: Transition Metal-Catalyzed Amination Methods
| Metal Catalyst | Substrate Type | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Palladium | Benzyl halides | Arylacetamides | 70-90% | [26] [29] |
| Copper | Alkyl halides | Primary amines | 60-85% | [24] |
| Rhodium | Enamides | Amino alcohols | 80-95% | [27] [34] |
| Ruthenium | Ketoimines | Chiral amines | 75-90% | [27] |
Copper-catalyzed amination strategies have emerged as valuable alternatives for accessing chiral amine products [24] [27]. These reactions typically employ copper complexes with multidentate ligands to facilitate enantioconvergent radical pathways, enabling the transformation of racemic starting materials into enantiomerically enriched products [24]. The methodology demonstrates particular utility in the synthesis of α-arylethylamine derivatives through cross-coupling of activated alkyl halides with aromatic amines [24].
Rhodium-catalyzed reductive amination approaches have shown exceptional promise for synthesizing γ-amino alcohols and related compounds [34] [27]. These transformations employ rhodium complexes with specialized chiral ligands to achieve high enantioselectivity in the formation of carbon-nitrogen bonds [34]. The development of hydrogen-bonding interactions between catalyst and substrate has proven crucial for achieving optimal selectivity and reactivity [34].
Solid-phase synthesis techniques have revolutionized the preparation of N-tert-butoxycarbonyl-D-phenylalaninol and related amino alcohol derivatives through polymer-supported methodologies [25] [28] [38]. These approaches offer significant advantages including simplified purification procedures, enhanced reaction efficiency, and improved scalability compared to solution-phase methods [25] [38].
The most widely employed solid-phase supports include polystyrene-divinylbenzene resins functionalized with appropriate linker groups [39] [41] [42]. Wang resin and chlorotrityl resin have emerged as particularly effective supports for amino alcohol synthesis, providing acid-labile linkages that facilitate product release under mild conditions [39] [41]. Rink amide resin offers an alternative approach for synthesizing peptide amidoalcohols through similar solid-phase protocols [42].
Table 6: Solid-Phase Synthesis Resin Comparison
| Resin Type | Linker Stability | Cleavage Conditions | Loading Capacity | Reference |
|---|---|---|---|---|
| Wang resin | Moderate acid-labile | 95% Trifluoroacetic acid | 0.3-0.8 mmol/g | [41] |
| Chlorotrityl resin | Highly acid-labile | 1% Trifluoroacetic acid | 0.5-1.2 mmol/g | [39] |
| Rink amide resin | Acid-labile | 95% Trifluoroacetic acid | 0.4-1.0 mmol/g | [42] |
The synthetic protocol typically involves initial resin loading with the amino alcohol substrate, followed by protection group manipulation and functional group transformations while the molecule remains attached to the solid support [25] [28]. This approach enables the use of excess reagents to drive reactions to completion while facilitating removal of byproducts through simple washing procedures [25] [38].
Microwave-assisted solid-phase synthesis has emerged as a particularly effective variant, enabling rapid reaction times and improved yields through enhanced heating efficiency [28]. Aqueous microwave-assisted protocols using water-dispersible reagent nanoparticles have demonstrated exceptional utility for environmentally benign synthesis [28]. These methodologies achieve coupling reactions in 1-10 minutes under microwave irradiation, representing significant improvements over conventional heating methods [28].
The melting point of N-Boc-D-phenylalaninol has been consistently reported across multiple sources with remarkable consistency. Table 1 presents melting point data from various commercial suppliers and analytical sources, demonstrating a narrow range of 93.0–98.0°C [1] [3] [2] [4] [5]. The most frequently cited range is 95–98°C, as reported by Sigma-Aldrich and ChemicalBook [1] [2]. TCI America provides the most precise specification of 93.0–97.0°C based on gas chromatographic analysis [4] [5].
| Source | Melting Point Range (°C) | Purity (%) | Analysis Method |
|---|---|---|---|
| Sigma-Aldrich | 95-98 | 98 | Literature |
| TCI America | 93.0-97.0 | >97.0 | GC |
| ChemicalBook | 95-98 | N/A | Literature |
| Avantor Sciences | 93.0-97.0 | ≥97.0 | GC |
| Alfa Chemical | 95-98 | 95 | N/A |
The narrow melting point range indicates high crystalline purity and suggests the compound exists in a single polymorphic form under standard conditions [1] [4]. The crystallographic structure has been characterized as existing in a white to almost white powder or crystalline form [4] [5]. Recent research on related phenylalanine derivatives has revealed the potential for polymorphic variations under different crystallization conditions [6] [7]. Studies on N-α-aroyl-N-aryl-phenylalanine amides have demonstrated that compounds derived from N-Boc-protected D-phenylalanine can exhibit multiple polymorphic forms, with distinct crystal packings observed through X-ray and electron diffraction [6] [7].
N-Boc-D-phenylalaninol exhibits favorable solubility characteristics in organic solvents while remaining insoluble in water [1] [8]. Table 2 summarizes the comprehensive solubility profile across various solvent systems.
| Solvent | Solubility | Polarity | Source |
|---|---|---|---|
| Chloroform | Soluble | Nonpolar | ChemicalBook |
| Dichloromethane | Soluble | Nonpolar | ChemicalBook |
| Ethyl Acetate | Soluble | Polar aprotic | ChemicalBook |
| DMSO | Soluble | Polar aprotic | ChemicalBook |
| Acetone | Soluble | Polar aprotic | ChemicalBook |
| Methanol | Soluble | Polar protic | Multiple |
| Ethanol | Soluble | Polar protic | Multiple |
| Water | Insoluble | Polar protic | General literature |
| Hexane | Limited | Nonpolar | Inferred |
The compound demonstrates excellent solubility in both polar aprotic solvents (dimethyl sulfoxide, acetone, ethyl acetate) and polar protic solvents (methanol, ethanol) [1] [8]. This broad solubility profile reflects the amphiphilic nature of the molecule, containing both the hydrophobic phenyl group and the polar carbamate functionality. The insolubility in water is consistent with the hydrophobic character imparted by the tert-butoxycarbonyl protecting group and the benzyl side chain [9].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-Boc-D-phenylalaninol. The ¹H NMR spectrum exhibits characteristic signals that confirm the molecular structure and stereochemistry [10] [11] [12].
The ¹³C NMR spectrum displays the expected carbon framework, with signals typically observed for carbamate carbonyls in the range of 155-160 δ, consistent with the tert-butoxycarbonyl protecting group [13] [14] [12]. The aromatic carbons appear in the characteristic region of 126-137 δ, while the aliphatic carbons of the tert-butyl group resonate around 28 δ [12] [15]. The chiral center carbon typically appears around 55-60 δ, and the primary alcohol carbon resonates near 65 δ [13] [12].
Spectroscopic analysis of related Boc-protected compounds has revealed characteristic patterns. The Boc carbonyl carbon consistently appears at approximately 155-160 δ in ¹³C NMR spectra, while the tert-butyl carbons appear as a distinct singlet around 28 δ [16]. These signals serve as diagnostic markers for the integrity of the protecting group [16].
Infrared spectroscopy provides characteristic absorption bands that confirm functional group presence and molecular integrity [17] [14] [18]. The N-Boc-D-phenylalaninol IR spectrum exhibits several key absorptions:
Research on related Boc-protected compounds has identified specific IR markers for the tert-butoxycarbonyl group, including characteristic peaks at 1360 cm⁻¹ and 1390 cm⁻¹ [16].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns [20] [21] [22]. The molecular ion peak appears at m/z 251, corresponding to the molecular weight of 251.32 g/mol [1] [8]. Characteristic fragmentation patterns include:
Studies on Boc-protected compounds have demonstrated that electrospray ionization mass spectrometry (ESI-MS) typically shows abundant [M + Na]⁺ ions, with characteristic fragmentation involving loss of isobutylene (C₄H₈) and carbon dioxide from the Boc protecting group [20].
The tert-butoxycarbonyl protecting group exhibits characteristic stability patterns that are fundamental to its utility in synthetic chemistry [23] [24] [25] [26]. The Boc group demonstrates remarkable stability under basic conditions while being readily cleaved under acidic conditions [9] [25] [26] [27].
Basic Stability: The Boc group remains intact under basic hydrolysis conditions, catalytic reduction conditions, and in the presence of various nucleophiles [25] [27] [28]. This stability stems from the electron-withdrawing nature of the carbamate functionality, which renders the carbonyl carbon less susceptible to nucleophilic attack under basic conditions [29] [26]. The tert-butyl ester linkage is particularly resistant to base-catalyzed hydrolysis due to steric hindrance around the tertiary carbon center [29].
Acidic Cleavage: Under acidic conditions, particularly with strong acids such as trifluoroacetic acid or hydrochloric acid, the Boc group undergoes rapid deprotection [23] [30] [24] [26]. The mechanism involves initial protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable tertiary carbocation [23] [24]. Kinetic studies have revealed a second-order dependence on acid concentration, indicating a complex mechanism involving general acid catalysis [23].
Recent research has demonstrated that the deprotection kinetics exhibit temperature dependence, with activation enthalpies and entropies following linear relationships across different substituted derivatives [23]. The reaction typically proceeds with visible carbon dioxide evolution, providing a convenient indicator of deprotection progress [24] [26].
The benzyl alcohol functionality in N-Boc-D-phenylalaninol presents specific stability considerations under oxidative conditions [31] [32] [33] [34]. Benzyl alcohols are generally susceptible to oxidation to the corresponding aldehydes and, under more forcing conditions, to carboxylic acids [32] [33] [35].
Oxidation Mechanisms: Studies on benzyl alcohol oxidation have revealed multiple mechanistic pathways [32] [33] [36]. The oxidation typically proceeds through initial hydrogen abstraction from the benzylic carbon, forming a benzyl radical intermediate [32] [36]. The reaction shows a negative Hammett reaction constant (ρ = -2.29), indicating that electron-donating substituents accelerate the oxidation process [32].
Protective Measures: The oxidative stability can be enhanced through appropriate storage conditions [37] [38] [39]. Recommended storage at 2-8°C under inert atmosphere minimizes oxidative degradation [40] [39]. The presence of the Boc protecting group provides some steric protection to the benzyl alcohol moiety, though it does not eliminate oxidative susceptibility entirely [31].
Environmental Factors: Research on atmospheric oxidation of benzyl alcohol by hydroxyl radicals has shown that the reaction proceeds through both hydrogen abstraction (25%) and addition to the aromatic ring (75%) [36]. The primary oxidation products include benzaldehyde and hydroxybenzyl alcohol, with the latter undergoing further oxidation to catechol [34] [41].
Stability Recommendations: For optimal stability, N-Boc-D-phenylalaninol should be stored at reduced temperatures (2-8°C) in tightly sealed containers under inert atmosphere [40] [39]. Exposure to light should be minimized, and the compound should be protected from moisture to prevent hydrolytic degradation of the Boc group [39].